molecular formula C17H16FNO B11946097 N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide CAS No. 853351-73-2

N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide

Cat. No.: B11946097
CAS No.: 853351-73-2
M. Wt: 269.31 g/mol
InChI Key: TWINHFOTNHDMMD-VQHVLOKHSA-N
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Description

N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dimethylphenyl group and a 3-fluorophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide typically involves the reaction of 2,4-dimethylphenylamine with 3-fluorocinnamic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)benzamide
  • N-[2-(2-Biphenylyloxy)ethyl]-4-bromobenzamide

Uniqueness

N-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the presence of both 2,4-dimethylphenyl and 3-fluorophenyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

853351-73-2

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

(E)-N-(2,4-dimethylphenyl)-3-(3-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C17H16FNO/c1-12-6-8-16(13(2)10-12)19-17(20)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3,(H,19,20)/b9-7+

InChI Key

TWINHFOTNHDMMD-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)F)C

Origin of Product

United States

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